![molecular formula C20H29N5O3 B4540295 ethyl 4-{[5-(acetylamino)-1-isopropyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4540295.png)
ethyl 4-{[5-(acetylamino)-1-isopropyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate
Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions that include the formation of intermediate compounds, cyclocondensation, and functional group transformations. For instance, the synthesis of piperidine derivatives has been achieved through a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate using SO4 2−/Y2O3 as a catalyst in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
Molecular structure analysis, especially for benzimidazole derivatives, has been conducted using various spectroscopic methods. The structure of these compounds is confirmed using IR, 1H NMR, MS, and elemental analysis, which provide detailed information on the molecular framework and substitution patterns. The crystal structure of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, highlights the conformation of the piperazine ring and the spatial arrangement of substituents, providing insights into the molecular geometry of similar compounds (Faizi, Ahmad, & Golenya, 2016).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by their functional groups, which can undergo various chemical reactions. For example, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate demonstrates intramolecular hydrogen bonding, highlighting the importance of functional group positioning and its impact on molecular stability and reactivity (Marjani, 2013).
properties
IUPAC Name |
ethyl 4-[(5-acetamido-1-propan-2-ylbenzimidazol-2-yl)methyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3/c1-5-28-20(27)24-10-8-23(9-11-24)13-19-22-17-12-16(21-15(4)26)6-7-18(17)25(19)14(2)3/h6-7,12,14H,5,8-11,13H2,1-4H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQGAWICZXSKQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2C(C)C)C=CC(=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[5-acetamido-1-(propan-2-YL)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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